

# cefditoren spectrum of activity Gram-positive Gram-negative

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## Compound Focus: Cefditoren

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## Spectrum of Antibacterial Activity

Organism Type	Key Pathogens	Cefditoren MIC <sub>90</sub> (µg/mL)	Activity Notes
Gram-Positive	<i>Streptococcus pneumoniae</i> (Penicillin-susceptible)	0.03 - 0.5 [1] [2]	Highly active; superior to other oral cephalosporins [1] [2]
	<i>Streptococcus pneumoniae</i> (Penicillin-resistant)	0.5 - 2.0 [1] [3]	Retains potency against many resistant strains [1] [3]
	<i>Streptococcus pyogenes</i> (Group A)	≤0.004 - 2.0 [4] [3]	Highly active [2]
	<i>Staphylococcus aureus</i> (MSSA)	0.25 - ≤1 [4] [3] [2]	Active against β-lactamase-producing strains [4]
	<i>Streptococcus agalactiae</i> (Group B)	Not fully quantified	Active [4]
Gram-Negative	<i>Haemophilus influenzae</i> (including β-lactamase+)	0.016 - 0.25 [3] [2]	Highly active and stable against β-lactamases [2]

Organism Type	Key Pathogens	Cefditoren MIC <sub>90</sub> (µg/mL)	Activity Notes
	<i>Moraxella catarrhalis</i> (including β-lactamase+)	0.06 - 0.5 [3] [2]	Highly active and stable against β-lactamases [2]
	<i>Haemophilus parainfluenzae</i> (including β-lactamase+)	Not fully quantified	Active [4]
	Some <i>Enterobacteriaceae</i> (e.g., <i>E. coli</i> )	Varies	Active against many strains [1] [2]

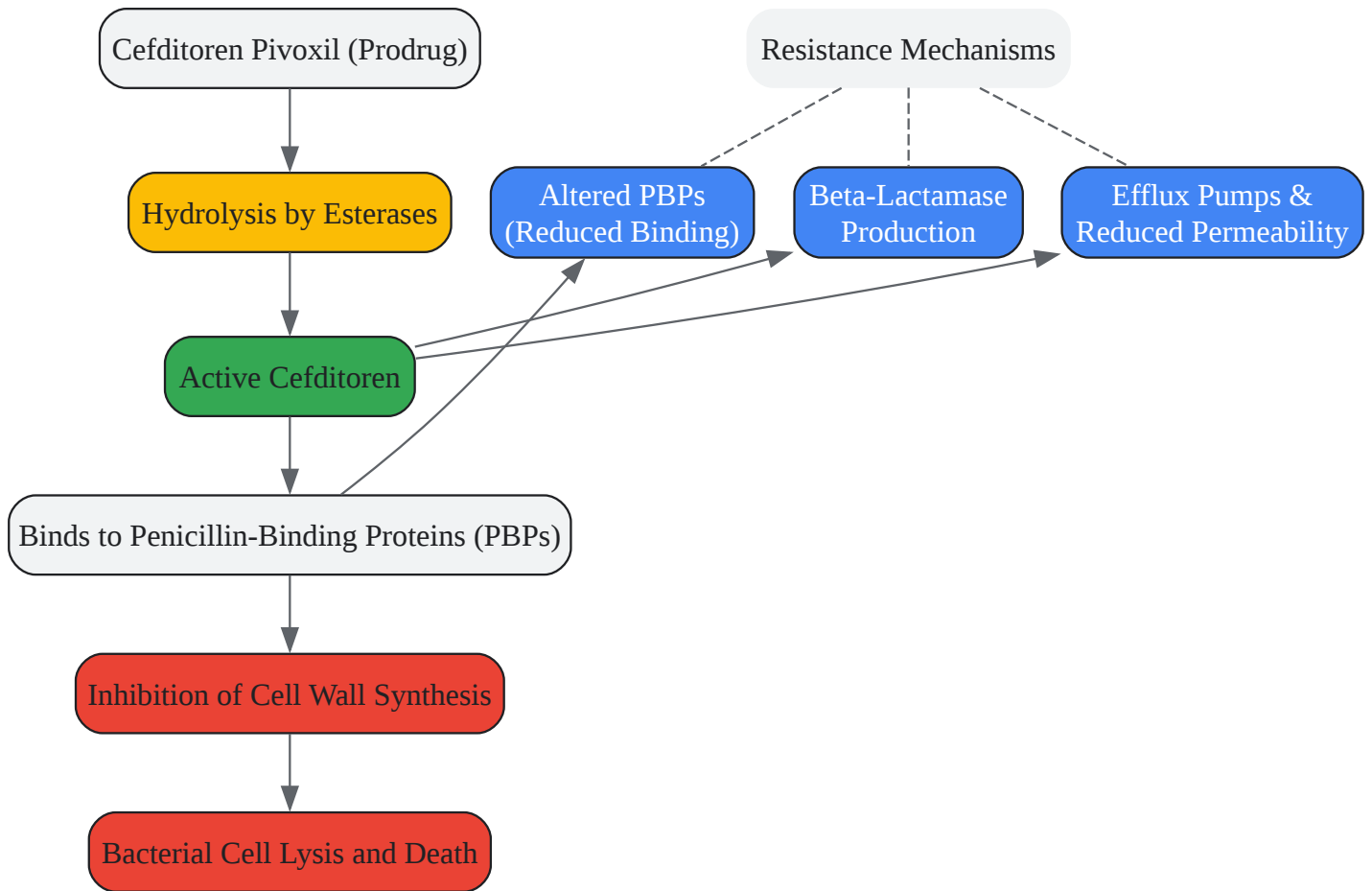
**Notable Gaps in Spectrum:** **Cefditoren** lacks clinically useful activity against *Pseudomonas aeruginosa*, enterococci, and most anaerobic bacteria [1] [2]. It is also not active against atypical pathogens such as *Mycoplasma* and *Chlamydia* [1].

## Mechanism of Action and Resistance

**Cefditoren** exerts its **bactericidal** effect by inhibiting bacterial cell wall synthesis [5] [6].

- **Molecular Target:** It binds to and inhibits **Penicillin-Binding Proteins (PBPs)**, enzymes critical for the final cross-linking step of peptidoglycan synthesis [4] [6]. This leads to a defective cell wall and ultimately bacterial cell lysis and death [6].
- **β-Lactamase Stability:** The methoxyimino group in its structure provides stability against hydrolysis by many common β-lactamases, including those produced by *H. influenzae* and *M. catarrhalis* [1] [3] [2].
- **Resistance Mechanisms:** Resistance can arise from:
  - **Altered PBPs:** Reduced affinity of PBPs for the antibiotic, as seen in some highly resistant pneumococci [1].
  - **Production of β-Lactamases:** Although stable to many, it can be hydrolyzed by certain extended-spectrum β-lactamases (ESBLs) and carbapenemases [5].
  - **Efflux Pumps & Reduced Permeability:** Bacteria may expel the drug or reduce its uptake through the cell wall [5].

The following diagram illustrates the mechanism of action and primary resistance pathways.



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*Mechanism of Action and Resistance of **Cefditoren***

## Experimental Susceptibility Testing

For researchers characterizing antibiotic activity, here are standard protocols for determining **cefditoren's** Minimum Inhibitory Concentration (MIC).

### Broth Microdilution Method (Reference)

The broth microdilution method is the standard reference for MIC determination [2].

- **Inoculum Preparation:** Adjust the turbidity of a bacterial suspension in log-phase growth to a 0.5 McFarland standard, which equals approximately  $1.5 \times 10^8$  CFU/mL. Further dilute this suspension in a broth medium (like Mueller-Hinton) to achieve a final inoculum density of  $\sim 5 \times 10^5$  CFU/mL in each well of the microdilution tray [2].
- **Antibiotic Dilution:** Prepare a series of **two-fold dilutions** of **cefditoren** in a suitable broth. The concentration range should cover expected MIC values, typically from **0.015 µg/mL to 128 µg/mL** [2].
- **Incubation:** Inoculate the wells with the prepared bacterial suspension. Incubate the trays aerobically at **35°C for 16-20 hours** [2].
- **MIC Determination:** The **MIC is defined as the lowest concentration of antibiotic that completely inhibits visible growth** of the organism [2].

## Agar Disk Diffusion Method

This method is commonly used in clinical laboratories for its simplicity [2].

- **Inoculation:** Streak a standardized bacterial suspension evenly across the surface of a Mueller-Hinton agar plate.
- **Disk Application:** Place a **cefditoren-impregnated disk** (e.g., 10 µg) onto the inoculated agar surface.
- **Incubation and Measurement:** Incubate the plate at **35°C for 16-18 hours**. Following incubation, **measure the diameter of the zone of inhibition** around the disk in millimeters. Interpret results (Susceptible, Intermediate, Resistant) by comparing the zone diameter to the standards provided by organizations like CLSI or EUCAST [2].

## Pharmacokinetic/Pharmacodynamic (PK/PD) Considerations

The antibacterial efficacy of **cefditoren** is best predicted by the time its free (unbound) concentration remains above the MIC of the pathogen (**fT > MIC**) [1] [2].

- **Bioavailability:** **Cefditoren pivoxil** is a **prodrug**. Its absorption is significantly enhanced when administered with food, increasing absolute bioavailability from  $\sim 14\%$  (fasting) to over 20% with a high-fat meal [1] [3].
- **Protein Binding & Half-life:** It is approximately **88% protein-bound** in plasma and has a mean elimination half-life of **1.5 to 1.6 hours**, supporting a twice-daily (BID) dosing regimen [1] [4] [3].
- **Tissue Penetration:** **Cefditoren** achieves effective concentrations in key tissues, including **bronchial mucosa, epithelial lining fluid, and tonsillar tissue** [3].

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